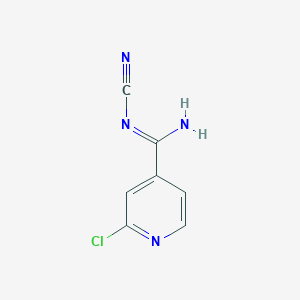

2-chloro-N-cyanoisonicotinamidine

Description

2-chloro-N-cyanoisonicotinamidine is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a chloro group, a cyano group, and an isonicotinamidine moiety

Properties

Molecular Formula |

C7H5ClN4 |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

2-chloro-N'-cyanopyridine-4-carboximidamide |

InChI |

InChI=1S/C7H5ClN4/c8-6-3-5(1-2-11-6)7(10)12-4-9/h1-3H,(H2,10,12) |

InChI Key |

OEVHTXCVBGXCOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1C(=NC#N)N)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Chloro-N-cyanoisonicotinamidine: Analysis and Related Approaches

Preparation of 2-Chloro-3-cyanopyridine as a Closely Related Precursor

A well-documented preparation method for 2-chloro-3-cyanopyridine , which shares the 2-chloropyridine core and a cyano substituent, provides valuable insights applicable to this compound synthesis.

Method Summary (Patent CN101659637A)

- Starting Materials : 3-cyanopyridine N-oxide and bis(trichloromethyl)carbonate (a chlorinating agent).

- Solvent : Organic solvents such as dichloroethane, chloroform, dichloromethane, tetrahydrofuran, or petroleum ether.

- Base : Organic bases including triethylamine, tri-n-propylamine, or pyridine.

- Procedure :

- Dissolve 3-cyanopyridine N-oxide and bis(trichloromethyl)carbonate in an organic solvent.

- Add the organic base dropwise at a low temperature (−5 to 40 °C).

- After base addition, raise the temperature to 30–75 °C and maintain for several hours.

- Upon reaction completion, separate and purify the product by washing with water and alkali, followed by activated carbon treatment and solvent recovery.

- Advantages :

- Use of bis(trichloromethyl)carbonate avoids generation of highly polluting by-products such as sulfur dioxide and phosphorus-containing waste.

- Mild reaction conditions and high chlorination yields.

- Yield Example : Approximately 20% yield reported in a specific example using dichloroethane as solvent and triethylamine as base, reacting at 60 °C for 4 hours.

| Parameter | Details |

|---|---|

| Starting Material | 3-cyanopyridine N-oxide |

| Chlorinating Agent | Bis(trichloromethyl)carbonate |

| Organic Base | Triethylamine (or similar) |

| Solvent | Dichloroethane (others possible) |

| Temperature | −5 to 40 °C (base addition), then 30-75 °C (reaction) |

| Reaction Time | 4 hours (example) |

| Purification | Water and alkali wash, activated carbon decolorization, solvent recovery |

| Yield | ~20% (example) |

This method highlights a safe, environmentally friendly approach to chlorination of cyanopyridine derivatives, which could be adapted or serve as a foundation for synthesizing this compound, especially if starting from the corresponding N-oxide precursor.

Summary of Preparation Strategy Insights for this compound

- The chlorination of cyanopyridine N-oxides using bis(trichloromethyl)carbonate in organic solvents under mild conditions is a promising approach for introducing the 2-chloro substituent while preserving the cyano group.

- For amidine derivatives such as this compound, analogous chlorination of the corresponding N-oxide or related precursors could be employed.

- Alkylation and halogenation strategies used in related chloro-substituted nitrogen compounds provide a framework for functional group manipulations needed in complex amidine synthesis.

- Purification typically involves aqueous washes, activated carbon treatment, and solvent recovery to ensure high purity and yield.

- Environmental and safety considerations favor the use of safer chlorinating agents like bis(trichloromethyl)carbonate over traditional reagents that generate hazardous by-products.

Data Tables and Research Findings

Example Reaction Conditions for Chlorination of 3-Cyanopyridine N-oxide

| Parameter | Value/Range | Notes |

|---|---|---|

| Starting Material | 3-Cyanopyridine N-oxide | 1 equivalent |

| Chlorinating Agent | Bis(trichloromethyl)carbonate | 0.5–10 equivalents |

| Organic Base | Triethylamine (or similar) | 0.5–10 equivalents |

| Solvent | Dichloroethane, chloroform, etc. | 2–20 times mass of N-oxide |

| Temperature (base addition) | −5 to 40 °C | Controlled dropwise addition |

| Reaction Temperature | 30–75 °C | Post addition heating |

| Reaction Time | 4 hours (example) | May vary |

| Yield | ~20% (example) | Purified product |

Alkylation and Halogenation Steps for 2-Chloro-N,N,N-trialkylethanaminium Salts

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| 1 | Alkylation | 2-(dialkylamino)ethanol + iodoalkane, acetone or butan-2-one, RT or reflux | 44–91 | Steric hindrance affects yield |

| 2 | Halide exchange | Aminium iodide + AgCl, aqueous, dark, RT | 95–99 | Efficient conversion |

| 3 | Chlorination of alcohol | Aminium chloride + SOCl2, chloroform, reflux | 69–86 | Standard alcohol to chloride |

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyanoisonicotinamidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its chemical properties and reactivity.

Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acid or base catalysts, transition metal catalysts.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine may yield an amide derivative, while condensation with an aldehyde may produce an imine .

Scientific Research Applications

2-chloro-N-cyanoisonicotinamidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-cyanoisonicotinamidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, the compound may interfere with cellular respiration and lipid metabolism in fungi, contributing to its antifungal activity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-chloro-N-cyanoisonicotinamidine include:

- 2-chloro-N-(2-chlorophenyl)nicotinamide

- 2-chloro-N-(3-chlorophenyl)nicotinamide

- 2-chloro-N-(4-chlorophenyl)nicotinamide

- N-(2-bromophenyl)-2-chloronicotinamide

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.